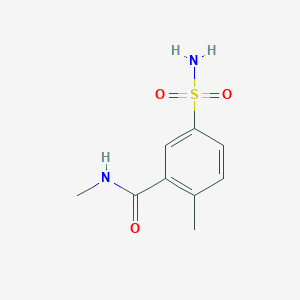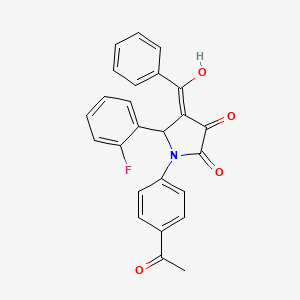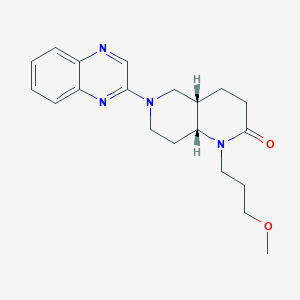
5-(aminosulfonyl)-N,2-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminosulfonyl)-N,2-dimethylbenzamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADMA is a small molecule inhibitor of the enzyme nitric oxide synthase (NOS), which plays a key role in the regulation of cardiovascular and immune function. In
作用機序
5-(aminosulfonyl)-N,2-dimethylbenzamide acts as a competitive inhibitor of NOS, binding to the enzyme's active site and preventing the conversion of L-arginine to nitric oxide. This leads to decreased nitric oxide production, which can have a range of effects on the body, including vasoconstriction and increased oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including decreased nitric oxide production, increased oxidative stress, and vasoconstriction. These effects can contribute to the development of a range of diseases, including cardiovascular disease and diabetes.
実験室実験の利点と制限
5-(aminosulfonyl)-N,2-dimethylbenzamide has several advantages for lab experiments, including its small size and well-defined mechanism of action. However, this compound can also be difficult to work with due to its low solubility and tendency to form crystals.
将来の方向性
There are several potential future directions for 5-(aminosulfonyl)-N,2-dimethylbenzamide research, including the development of more effective this compound inhibitors, the study of this compound in other disease contexts, and the development of new methods for this compound detection and quantification. Additionally, further research is needed to fully understand the role of this compound in disease development and progression, and to identify potential therapeutic targets for this compound-related diseases.
合成法
5-(aminosulfonyl)-N,2-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with methylamine, followed by reaction with dimethylamine. Another method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-methyl-N-(2-aminoethyl)amine, followed by reaction with dimethylamine. The purity and yield of this compound can be improved through recrystallization and chromatography techniques.
科学的研究の応用
5-(aminosulfonyl)-N,2-dimethylbenzamide has been studied extensively for its potential therapeutic applications in a range of diseases, including cardiovascular disease, diabetes, and cancer. This compound has been shown to inhibit NOS activity, leading to decreased nitric oxide production, which can have a range of effects on the body. Studies have shown that this compound levels are elevated in patients with cardiovascular disease, and that this compound may play a role in the development of atherosclerosis. This compound has also been studied for its potential role in the development of diabetic complications, with some studies suggesting that this compound may contribute to the development of diabetic nephropathy. In addition, this compound has been studied for its potential anti-cancer effects, with some studies suggesting that this compound may inhibit tumor growth and metastasis.
特性
IUPAC Name |
N,2-dimethyl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-3-4-7(15(10,13)14)5-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBJCXHOKNJLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5326253.png)
![(3S*,5S*)-1-benzyl-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326258.png)

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)

![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)
![methyl 2-methyl-6-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5326332.png)

![2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5326350.png)
![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)